1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Overview
Description
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group
Mechanism of Action
Target of Action
Compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s molecular weight is 2031611 , which could potentially influence its bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, which could potentially result in a wide range of molecular and cellular effects .
Action Environment
It’s worth noting that similar compounds, such as indole derivatives, are known to exhibit a variety of biological activities in different environments .
Biochemical Analysis
Biochemical Properties
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and context . The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/AKT signaling pathway, which is crucial for cell growth and survival . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, thereby affecting various cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby altering energy production and metabolic balance . These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and effects. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . This distribution is essential for its interaction with target biomolecules and its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and exert its effects in a targeted manner, thereby enhancing its biochemical activity and specificity.
Preparation Methods
The synthesis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the trifluoromethylation of a phenyl ring, followed by the formation of the pyrazole ring and subsequent carboxylation. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may employ continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol) and temperature control to optimize reaction rates and yields
Scientific Research Applications
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties, such as increased stability and bioavailability .
Comparison with Similar Compounds
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid can be compared with other trifluoromethylated compounds, such as:
Trifluoromethylbenzene: Lacks the pyrazole and carboxylic acid groups, making it less versatile in biological applications.
Trifluoromethylpyridine: Contains a pyridine ring instead of a pyrazole ring, leading to different chemical reactivity and biological activity.
Trifluoromethylphenylhydrazine: Features a hydrazine group, which can participate in different types of chemical reactions compared to the carboxylic acid group. The unique combination of the trifluoromethyl group, phenyl ring, pyrazole ring, and carboxylic acid group in this compound provides it with distinct chemical and biological properties .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(6-7)16-5-4-9(15-16)10(17)18/h1-6H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRFWOMVRPXJJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732952-48-6 | |
Record name | 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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